molecular formula C12H15F2N B13610792 3-(3,4-Difluorobenzyl)piperidine

3-(3,4-Difluorobenzyl)piperidine

Cat. No.: B13610792
M. Wt: 211.25 g/mol
InChI Key: FCJOBFGQUQASNR-UHFFFAOYSA-N
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Description

3-(3,4-Difluorobenzyl)piperidine is a chemical compound with the molecular formula C12H15F2N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a difluorobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorobenzyl)piperidine typically involves the reaction of 3,4-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorobenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine compounds .

Scientific Research Applications

3-(3,4-Difluorobenzyl)piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorobenzyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluorobenzyl)piperidine is unique due to the presence of two fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3-[(3,4-difluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-11-4-3-9(7-12(11)14)6-10-2-1-5-15-8-10/h3-4,7,10,15H,1-2,5-6,8H2

InChI Key

FCJOBFGQUQASNR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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